Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate
Overview
Description
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C9H8F3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Ethyl 5-(Trifluoromethyl)picolinate, also known as Ethyl 5-(Trifluoromethyl)-2-Pyridinecarboxylate or Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate, is a compound with potential applications in proteomics research . .
Mode of Action
It has been mentioned in relation to modulators of indoleamine 2,3-dioxygenase and inhibitors of the integrated stress response pathway . These could potentially be the targets with which the compound interacts, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a modulator of indoleamine 2,3-dioxygenase and an inhibitor of the integrated stress response pathway , it may be involved in the regulation of tryptophan metabolism and cellular stress responses.
Result of Action
Given its potential role as a modulator of indoleamine 2,3-dioxygenase and an inhibitor of the integrated stress response pathway , it may influence cellular metabolism and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2,2-trifluoroacetate with pyridine derivatives under specific conditions. Another method includes the use of trichloromethyl-pyridine, where chlorine atoms are exchanged with fluorine atoms . The reaction conditions typically involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 5-(trifluoromethyl)pyridine-2-carboxylate include:
- Ethyl 2,2,2-trifluoroacetate
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial processes .
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMOTZFSBYHKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650743 | |
Record name | Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128072-94-6 | |
Record name | Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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